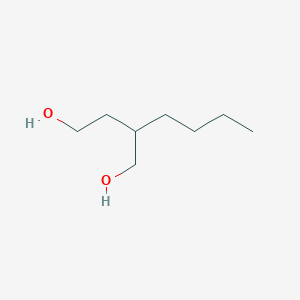

2-Butylbutane-1,4-diol

説明

Structural and Stereochemical Considerations in Butylbutane-1,4-diol Derivatives

The introduction of a butyl group at the C-2 position of the butane-1,4-diol structure has significant stereochemical implications. The second carbon atom becomes a chiral center, meaning that 2-Butylbutane-1,4-diol can exist as a pair of non-superimposable mirror images, or enantiomers.

The synthesis of such chiral molecules often results in a racemic mixture (an equal mixture of both enantiomers), but significant efforts in modern organic chemistry are directed towards stereoselective synthesis, which aims to produce a single desired stereoisomer. Chiral diol-based catalysts, such as those derived from BINOL and tartaric acid, are widely employed to induce enantioselectivity in chemical transformations by creating a chiral environment. nih.gov The unfettered hydroxyl groups of these catalyst scaffolds can interact with reagents or substrates to control the stereochemical outcome of a reaction. nih.gov

The relative orientation of the substituents along the carbon chain is also crucial. For diols with multiple stereocenters, diastereomers known as syn and anti isomers can be formed. The control of both relative and absolute stereochemistry is a key challenge and a vibrant area of research, as the specific three-dimensional structure of a molecule can dramatically influence its physical properties and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H18O2 |

| Molecular Weight | 146.23 g/mol |

| CAS Number | 90331-50-7 |

| Topological Polar Surface Area | 40.5 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 6 |

| Data sourced from PubChem CID 12508249. nih.gov |

Relevance of Branched 1,4-Diols in Advanced Organic Synthesis

Branched 1,4-diols like this compound are valuable intermediates in organic synthesis. Their bifunctional nature, with two hydroxyl groups, allows them to be used as building blocks for a variety of more complex molecules and polymers.

A significant application of 2-alkyl-1,4-butanediols is in the preparation of 3-alkyltetrahydrofurans. epo.org These cyclic ethers are produced by the cyclization of the diol. 3-Alkyltetrahydrofurans can then be copolymerized with tetrahydrofuran (B95107) to create polyethers, which are essential components in the manufacture of polyurethane elastomers. epo.org

Furthermore, the incorporation of branched diols into polyesters has a profound impact on the polymer's architecture and properties. Compared to linear polymers made from unbranched diols, the use of branched monomers can lead to the formation of branched or even hyperbranched polyesters. researchgate.net This altered topology typically results in polymers with lower intrinsic viscosities, better solubility, and a high number of functional end groups. researchgate.net These characteristics are desirable in applications such as specialized coatings, inks, and formulations where traditional linear polymers may not meet performance requirements. The synthesis of polyesters from citric acid and 1,4-butanediol (B3395766) has been explored for creating potential biomaterials for applications like wound dressings or cell culture media. nih.gov

Historical Context of 1,4-Diol Research in Organic Chemistry

Research into 1,4-diols has a rich history, driven by their industrial importance as precursors to valuable solvents and polymers. The foundational method for producing the parent compound, 1,4-butanediol, is the Reppe synthesis, developed in the first half of the 20th century. wikipedia.orgchemicalbook.com This process involves the reaction of acetylene (B1199291) with formaldehyde (B43269), followed by hydrogenation. wikipedia.orgchemicalbook.com

Over time, new synthetic routes were developed to address economic and environmental concerns, and to expand the variety of accessible diol structures. A major development was the production of 1,4-butanediol and its derivatives from maleic anhydride (B1165640). wikipedia.org This process typically involves the catalytic hydrogenation of maleic anhydride or its esters. mdpi.comnih.govresearchgate.net The hydrogenation can proceed through several intermediates, including succinic anhydride and γ-butyrolactone (GBL), ultimately yielding the desired 1,4-diol. mdpi.comresearchgate.net

The ability to use substituted maleic anhydrides (e.g., butylmaleic anhydride) in these hydrogenation processes opens a direct pathway to alkyl-substituted 1,4-butanediols like this compound. google.com These methods often employ heterogeneous catalysts, with extensive research focused on optimizing catalyst composition (e.g., Cu-Zn, Pd/C, Ni-based systems) and reaction conditions to achieve high selectivity and yield. mdpi.comnih.govproquest.com

Table 2: Major Industrial Synthesis Routes to 1,4-Butanediol and its Derivatives

| Process Name | Precursors | Key Intermediates | Catalyst Examples |

| Reppe Process | Acetylene, Formaldehyde | 2-Butyne-1,4-diol (B31916) | Copper acetylide, Nickel |

| Davy Process | Maleic Anhydride | Dimethyl maleate (B1232345), Dimethyl succinate | Copper chromite |

| Butadiene Process | Butadiene, Acetic Acid | 1,4-Diacetoxy-2-butene | Palladium |

| Propylene (B89431) Oxide Process | Propylene Oxide | Allyl alcohol, 4-Hydroxybutyraldehyde | Isomerization and hydrogenation catalysts |

| This table summarizes major historical and current industrial routes for the synthesis of the 1,4-butanediol family. chemicalbook.comresearchgate.net |

The ongoing development of both chemical and biological routes, including the fermentation of sugars, highlights the continued importance of 1,4-diols and their derivatives in the chemical industry. researchgate.net

Structure

3D Structure

特性

CAS番号 |

80676-17-1 |

|---|---|

分子式 |

C8H18O2 |

分子量 |

146.23 g/mol |

IUPAC名 |

2-butylbutane-1,4-diol |

InChI |

InChI=1S/C8H18O2/c1-2-3-4-8(7-10)5-6-9/h8-10H,2-7H2,1H3 |

InChIキー |

YIEIFUSLOJKTEE-UHFFFAOYSA-N |

正規SMILES |

CCCCC(CCO)CO |

製品の起源 |

United States |

Synthetic Methodologies for 2 Butylbutane 1,4 Diol

Novel Catalytic Routes for Branched Diol Synthesis

The development of new catalytic systems is crucial for the efficient and selective synthesis of complex molecules like 2-Butylbutane-1,4-diol. These routes often focus on achieving high levels of regio- and stereocontrol.

Organocatalyzed Asymmetric Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. Chiral diols and their derivatives are frequently used as organocatalysts to induce enantioselectivity. In the context of synthesizing branched diols, organocatalytic methods such as asymmetric aldol (B89426) or Michael reactions can be envisioned to create the chiral center. For instance, a chiral proline-derived catalyst could facilitate the asymmetric aldol reaction between butanal and a protected 3-hydroxypropanal (B37111) derivative, which after a series of transformations including reduction, would yield an enantiomerically enriched form of this compound.

Transition Metal-Catalyzed Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, offering a wide array of transformations. For the synthesis of this compound, a key strategy involves the hydroformylation of an appropriate alkene precursor followed by reduction. For example, the hydroformylation of 1-hexen-4-ol using a rhodium or cobalt catalyst would introduce a formyl group, which upon subsequent hydrogenation, would yield the target this compound. The choice of ligands on the transition metal center is critical for controlling the regioselectivity of the hydroformylation step.

Biocatalytic Pathways for Diol Production

Biocatalysis, utilizing enzymes to perform chemical transformations, offers high selectivity and mild reaction conditions. Enzymes such as alcohol dehydrogenases (ADHs) and ene-reductases are particularly relevant for diol synthesis. A potential biocatalytic route to chiral this compound could involve the enzymatic reduction of a corresponding diketone or hydroxy-ketone precursor. For example, a specifically engineered ADH could reduce 2-butyl-4-hydroxybutanal with high stereoselectivity to the desired diol. Furthermore, microorganisms themselves can be engineered to produce diols from renewable feedstocks, although specific pathways for this compound are not yet established. The metabolism of 1,4-butanediol (B3395766) in organisms like Pseudomonas putida involves oxidation via dehydrogenase enzymes, and engineered versions of these pathways could potentially be reversed or modified to produce substituted diols. nih.gov

Chemo- and Stereoselective Synthesis of this compound Analogues

The synthesis of analogues of this compound, particularly its unsaturated precursors, provides valuable insights into the methodologies applicable to the target molecule. Hydroformylation and hydrogenation are two of the most important industrial processes for producing diols and their precursors.

Hydroformylation Strategies in Diol Formation

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across an alkene's double bond. wikipedia.org This reaction is a powerful method for creating aldehydes, which can be readily hydrogenated to alcohols. In the synthesis of 2-alkyl-1,4-butanediols, hydroformylation of an unsaturated alcohol like allyl alcohol can be a key step. The resulting aldehyde can then be hydrogenated to a diol. For instance, the hydroformylation of 1-hexene (B165129) can be catalyzed by rhodium or cobalt complexes to produce heptanal (B48729) and 2-methyl-hexanal, which are precursors to the corresponding alcohols. scielo.org.mx The regioselectivity of this reaction (linear vs. branched aldehyde) is highly dependent on the catalyst system and reaction conditions.

Below is a table summarizing the results of hydroformylation of 1-hexene under different catalytic systems.

| Catalyst System | Temperature (°C) | Pressure (psi) | Conversion (%) | Aldehyde Selectivity (%) | l/b Ratio |

| HCo(CO)[P(o-C6H4SO3Na)]3 | 90 | 1100 | 62 | 66 | 2.6 |

| Rhodium-phosphine on MCM-41 | 100 | - | High | High | - |

| Platinum-phosphine on MCM-41 | 100 | - | Moderate | High | High |

This table is generated based on data from analogous reactions and serves as an illustrative example. scielo.org.mxnih.gov

Hydrogenation and Reduction Techniques for Unsaturated Diol Precursors

The final step in many diol syntheses is the hydrogenation of an unsaturated precursor. For this compound, a likely precursor is 2-butyl-2-butene-1,4-diol, which can be obtained from the reaction of butynediol with butanal. The selective hydrogenation of the carbon-carbon double bond in this precursor without affecting the hydroxyl groups is crucial.

The hydrogenation of 2-butyne-1,4-diol (B31916) is a well-studied industrial process that typically proceeds in two steps: first to 2-butene-1,4-diol (B106632) and then to 1,4-butanediol. wikipedia.orgrsc.org A variety of catalysts are effective for this transformation, including palladium, platinum, and nickel-based catalysts. chemicalbook.comresearchgate.net The selectivity towards the intermediate butenediol or the final butanediol (B1596017) can be controlled by the choice of catalyst, support, and reaction conditions. For example, palladium catalysts are often used for the selective hydrogenation of alkynes to alkenes, while nickel catalysts are typically used for the complete hydrogenation to alkanes. chemicalbook.comresearchgate.net

A patent describes a process for preparing 2-alkyl-1,4-butanediols by the catalytic hydrogenation of 1,4-butenediol in the presence of an aldehyde. This suggests a direct route to this compound from 1,4-butenediol and butanal.

The following table presents typical catalysts and conditions for the hydrogenation of butynediol, which are analogous to what would be required for the hydrogenation of a substituted butenediol.

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Key Product |

| Pd | C | 35-45 | 0.6-1.7 | 2-Butene-1,4-diol |

| Pd | CaCO3 | - | - | cis-2-Butene-1,4-diol |

| Pt | SiC | 100 | 1 | 2-Butene-1,4-diol |

| Raney Ni | - | 70 | 6.9 | 1,4-Butanediol |

| Pd | Polymeric Resin | 45 | 0.3 | 1,4-Butanediol |

This table is compiled from data on the hydrogenation of butynediol and its derivatives. chemicalbook.comresearchgate.netbohrium.comresearchgate.netgoogle.com

Cycloaddition Reactions in Butylbutane-1,4-diol Frameworks

Cycloaddition reactions offer a powerful and convergent approach to constructing the carbon skeleton of substituted butanediols. Specifically, [2+2] cycloadditions can be employed to form a cyclobutane (B1203170) ring that can be subsequently cleaved to reveal the desired 1,4-diol functionality.

One plausible strategy involves the reaction of a ketene (B1206846) bearing a butyl group with a suitable two-carbon synthon. For instance, the [2+2] cycloaddition of butylketene with formaldehyde (B43269) or its derivatives could theoretically yield a β-lactone. researchgate.net This lactone, upon reductive cleavage, would produce this compound. The reaction mechanism involves the concerted or stepwise formation of the four-membered ring.

| Reactant 1 | Reactant 2 | Product (Intermediate) | Potential Subsequent Reaction |

| Butylketene | Formaldehyde | 3-Butyl-β-propiolactone | Reductive ring-opening |

Another approach within the realm of cycloadditions is the reaction between an alkene and an allenoate, which can yield substituted cyclobutanes with high regioselectivity. chemicalbook.comresearchgate.netresearchgate.net While not a direct route to the diol, the resulting cyclobutane could be functionalized and cleaved to achieve the target structure. The conditions for such reactions are generally mild and can be promoted by Lewis acids.

Process Optimization and Scalability in this compound Production

The industrial viability of any synthetic route to this compound would heavily depend on process optimization to maximize efficiency, yield, and sustainability while minimizing costs and environmental impact.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry presents significant advantages over traditional batch processing for the synthesis of fine chemicals like substituted diols. The hydrogenation of a precursor such as diethyl 2-butylsuccinate to this compound is a prime candidate for flow chemistry. By passing a solution of the ester and hydrogen gas through a heated tube packed with a solid-supported catalyst, the reaction can be carried out at high pressure and temperature in a safe and controlled manner. youtube.com

This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield and selectivity. Furthermore, the integration of in-line purification can streamline the process, reducing manual handling and potential for contamination. The continuous production of related compounds like succinic anhydride (B1165640) has been demonstrated using packed bed reactors, highlighting the feasibility of this approach. nih.gov

Yield Enhancement and Side Product Minimization

A key strategy for synthesizing this compound would likely involve the reduction of 2-butylsuccinic acid or its esters. The yield of this reduction is highly dependent on the choice of catalyst and reaction conditions. For the hydrogenation of succinic acid to 1,4-butanediol, FeOx-modified Pd catalysts have shown promise in tuning selectivity, and similar principles could be applied to a butyl-substituted analogue. rsc.org

In the synthesis of the precursor, 2-butylsuccinic acid, a Michael addition of a butyl organometallic reagent to an α,β-unsaturated dicarbonyl compound like diethyl maleate (B1232345) is a viable route. The choice of the copper-catalyzed addition of a butyl Grignard reagent, for example, can minimize the formation of 1,2-addition byproducts. Subsequent reduction of the resulting diethyl 2-butylsuccinate would need to be optimized to prevent side reactions such as hydrogenolysis or cyclization to form substituted tetrahydrofurans.

| Reducing Agent | Typical Conditions | Potential Advantages | Potential Side Products |

| LiAlH₄ | Anhydrous ether or THF, 0 °C to reflux | High yield, effective for esters | Requires careful handling |

| Catalytic Hydrogenation (e.g., Cu-based catalyst) | High pressure H₂, elevated temperature | Scalable, potentially more economical | Ring closure to form 2-butyl-tetrahydrofuran-5-one |

Sustainable and Green Chemistry Perspectives

The principles of green chemistry are integral to the modern synthesis of chemicals. jddhs.comjocpr.com For the production of this compound, several green approaches can be considered. The use of bio-based starting materials is a primary goal. For example, succinic acid is a platform chemical that can be produced through the fermentation of biomass. researchgate.netnih.gov A butyl group could potentially be introduced through further biological or chemical modification of bio-derived intermediates.

Catalysis is a cornerstone of green chemistry, and the use of heterogeneous catalysts that can be easily recovered and reused is preferable to homogeneous systems. ejcmpr.com For the hydrogenation steps, catalysts based on earth-abundant metals are being explored as alternatives to precious metals like palladium and platinum. rsc.orgresearchgate.net

Chemical Reactivity and Transformation of 2 Butylbutane 1,4 Diol

Functional Group Interconversions of Hydroxyl Moieties

The two primary hydroxyl groups are the most reactive sites in the 2-Butylbutane-1,4-diol molecule. They can readily participate in a variety of functional group interconversions, serving as nucleophiles or being converted into better leaving groups to facilitate further reactions.

Esterification Reactions

This compound can undergo esterification with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form mono- or di-esters. The most common method is the Fischer-Speier esterification, which involves heating the diol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wou.eduorganicchemistrytutor.com This is an equilibrium reaction, and to drive it towards the formation of the ester, water is typically removed as it is formed. wou.edu

The reaction proceeds in a stepwise manner. The first hydroxyl group reacts to form a monoester. The second hydroxyl group can then react to form the diester. Due to the butyl group at the C2 position, there might be slight steric hindrance that could potentially slow the reaction rate compared to the esterification of unsubstituted butane-1,4-diol, but the primary nature of the hydroxyl groups ensures the reaction proceeds efficiently. youtube.com The esterification of 1,4-diols is a well-established process for producing polyesters, where the diol is reacted with a dicarboxylic acid. libretexts.orgwikipedia.org

A study on the esterification of 1,4-butanediol (B3395766) with acrylic acid using sulfuric acid as a catalyst found the reaction to be a two-step consecutive, reversible process. acs.org The kinetics for each step were determined to be first-order with respect to each component. acs.org

Table 1: Conditions for Esterification of 1,4-Diols This table presents data for the related compound 1,4-butanediol as a proxy.

| Reactants | Catalyst | Temperature (°C) | Key Finding | Reference |

|---|---|---|---|---|

| 1,4-Butanediol and Acrylic Acid | Sulfuric Acid | 70-90 | Reaction is a two-step consecutive, reversible process. | acs.org |

| 1,4-Butanediol and Butanedioic Acid | None (thermal) | Not specified | Can form polyesters. | acs.org |

| Various Diols and Carboxylic Acids | Al2O3/MeSO3H | Not specified | Highly selective for monoesterification. | wou.edu |

Etherification Processes

Ethers can be synthesized from this compound through processes like the Williamson ether synthesis. mt.comlibretexts.org This reaction involves the deprotonation of the hydroxyl groups with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic dialkoxide. acs.org This dialkoxide can then react with an alkyl halide via an SN2 mechanism to form a diether. libretexts.org Since both hydroxyl groups in this compound are primary, they are ideal substrates for the SN2 reaction.

The reaction can be controlled to favor mono- or diether formation by adjusting the stoichiometry of the base and alkyl halide. Furthermore, intramolecular etherification is a significant reaction pathway for 1,4-diols. wikipedia.org Acid-catalyzed dehydration of this compound would lead to the formation of a substituted tetrahydrofuran (B95107), specifically 3-butyltetrahydrofuran. This cyclization occurs via protonation of one hydroxyl group, followed by intramolecular nucleophilic attack by the second hydroxyl group. wikipedia.orgacs.org

Table 2: Etherification Reactions Involving Diols This table presents data for related diols as a proxy.

| Diol | Reagents | Product Type | Key Aspect | Reference |

|---|---|---|---|---|

| General Primary Alcohol | 1. NaH 2. Primary Alkyl Halide | Asymmetrical Ether | Classic SN2 mechanism. | mt.comlibretexts.org |

| 1,4-Butanediol | Acid catalyst (e.g., H3PO4), Heat | Cyclic Ether (Tetrahydrofuran) | Intramolecular dehydration. | acs.org |

| 1,4-Butanediol | Dimethyl Carbonate, Base (e.g., NaOMe) | Cyclic Ether (Tetrahydrofuran) | High yield under mild conditions. | ncert.nic.in |

| 1,4-Butanediol | Epichlorohydrin, Lewis Acid | Diglycidyl Ether | Used as a reactive diluent for epoxy resins. | youtube.com |

Derivatization for Complex Molecular Structures

The bifunctional nature of this compound makes it a useful building block for synthesizing more complex molecules. The two hydroxyl groups can be derivatized to introduce new functionalities or to link molecular fragments.

Polymer Synthesis : As mentioned, this compound can act as a monomer in condensation polymerization. Its reaction with dicarboxylic acids or their derivatives yields polyesters, and its reaction with diisocyanates produces polyurethanes. wikipedia.orgacs.org The butyl side chain would be incorporated into the polymer backbone, potentially modifying the physical properties of the resulting polymer, such as its flexibility, solubility, and crystallinity.

Protecting Groups : Diols, particularly 1,2- and 1,3-diols, are commonly used to protect aldehydes and ketones by forming cyclic acetals. libretexts.org While 1,4-diols are less common for this specific application due to the larger ring size that would be formed, the principle of derivatizing the hydroxyl groups to protect other functional groups is a key strategy in multi-step synthesis.

Analytical Derivatization : For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), hydroxyl groups are often derivatized to increase volatility and improve separation. Vicinal diols, for instance, react rapidly with boronic acids to form stable cyclic esters, a technique used for their selective detection in complex mixtures. nih.gov Similar derivatization strategies could be applied to this compound.

Reactions Involving the Alkane Backbone of this compound

While the hydroxyl groups are the primary sites of reactivity, the C-H bonds of the alkane backbone can also undergo transformation, typically under more forcing conditions or via radical pathways.

Oxidation Pathways

The oxidation of this compound involves the conversion of its primary alcohol groups. The specific products depend on the oxidizing agent used and the reaction conditions. wikipedia.org

Oxidation to Aldehydes : Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), can oxidize primary alcohols to aldehydes. wikipedia.org The oxidation of this compound would be expected to yield a dialdehyde, 2-butylbutanedial.

Oxidation to Carboxylic Acids : Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize primary alcohols all the way to carboxylic acids. wikipedia.orgchemguide.co.uk This reaction applied to this compound would produce 2-butylbutanedioic acid.

Oxidation to Lactones : A notable reaction of 1,4-diols is their oxidation to form γ-lactones (five-membered cyclic esters). masterorganicchemistry.com This is thought to proceed through the formation of an intermediate hemiacetal after the oxidation of one alcohol to an aldehyde, which is then readily oxidized to the lactone. masterorganicchemistry.com For this compound, this would result in the formation of γ-butyl-γ-butyrolactone.

Table 3: Oxidation Products of 1,4-Diols This table presents data for the related compound 1,4-butanediol as a proxy.

| Oxidizing Agent | Reaction Conditions | Major Product | Reference |

|---|---|---|---|

| Chromium trioxide-pyridine complex | Pyridine | γ-Butyrolactone | masterorganicchemistry.com |

| Acidified Potassium Dichromate (K₂Cr₂O₇/H⁺) | Heating | Butanedioic acid | chemguide.co.uk |

| Ruthenium catalysts | ~200 °C | γ-Butyrolactone | acs.org |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Butanedial | wikipedia.org |

Substitution Reactions

Substitution reactions on the saturated alkane backbone of this compound typically proceed via a free-radical mechanism, most commonly free-radical halogenation. mt.com This reaction is usually initiated by UV light or heat.

The mechanism involves three stages:

Initiation : Homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) to form two halogen radicals.

Propagation : A halogen radical abstracts a hydrogen atom from the alkane backbone, creating an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain.

Termination : Two radicals combine to end the chain.

The regioselectivity of the reaction is determined by the stability of the intermediate alkyl radical. libretexts.orgmasterorganicchemistry.com The order of radical stability is tertiary (3°) > secondary (2°) > primary (1°). acs.org In this compound, there are primary, secondary, and one tertiary C-H bond. The tertiary hydrogen is located at the C2 position, the same carbon to which the butyl group is attached. Therefore, this position is the most likely site for radical abstraction, leading to the formation of 2-butyl-2-halobutane-1,4-diol as the major product. Bromination is generally more selective than chlorination for the most substituted position. libretexts.orgncert.nic.in

The presence of the hydroxyl groups can influence the reaction, potentially through intramolecular hydrogen abstraction in the radical intermediate, but direct substitution at the most stable tertiary carbon is the expected primary pathway.

Table 4: Relative Reactivity of C-H Bonds in Free-Radical Chlorination This table presents generalized relative reactivity data for alkane C-H bonds.

| C-H Bond Type | Relative Rate of Abstraction (Chlorination at 25°C) | Stability of Resulting Radical | Reference |

|---|---|---|---|

| Primary (1°) | 1 | Least Stable | acs.orgmt.com |

| Secondary (2°) | ~3.8 - 4.5 | More Stable | acs.orgmt.com |

| Tertiary (3°) | ~5 - 5.5 | Most Stable | acs.orgmt.com |

Advanced Organic Transformations Incorporating this compound

The strategic placement of a butyl group in this compound introduces specific steric and electronic effects that can be exploited in advanced organic transformations. These include its potential use in asymmetric synthesis following chiral derivatization, its tendency to form cyclic structures, and its prospective role in the field of supramolecular chemistry.

Chiral Diol Derivatization for Asymmetric Synthesis

Chiral diols are fundamental components in asymmetric synthesis, often serving as chiral auxiliaries or ligands to control the stereochemical outcome of a reaction. rsc.orgresearchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to direct the formation of a specific stereoisomer. rsc.org While a broad range of chiral diols, such as (S,S)-cyclohexane-1,2-diol, have been successfully employed in asymmetric alkylation and other transformations, the specific application of this compound in this context is not extensively documented in publicly available research. acs.org

The general principle involves the reaction of the diol with a prochiral substrate to form a chiral derivative. The inherent chirality of the diol, or a derivative thereof, then influences the subsequent reaction, leading to a diastereomeric excess of one product over the other. After the desired stereocenter is created, the chiral auxiliary is cleaved and can ideally be recovered for reuse. rsc.org

For this compound to be an effective chiral auxiliary, it would first need to be resolved into its (R) and (S) enantiomers. These enantiomerically pure diols could then be derivatized, for instance, by forming acetals or ketals with carbonyl compounds. The butyl group would likely play a significant role in the stereochemical control by providing a sterically demanding environment around the reactive center, thus favoring the approach of reagents from a specific direction.

While specific research on this compound as a chiral auxiliary is scarce, the principles of asymmetric synthesis suggest its potential. The synthesis of chiral γ-lactones, for example, has been achieved using chiral amines and subsequent rearrangement and lactonization, demonstrating a strategy that could potentially be adapted. nih.gov The development of new chiral auxiliaries is an ongoing area of research, and functionalized diols like this compound represent a class of compounds with untapped potential. nih.gov

Cyclization Reactions

The presence of two hydroxyl groups at the 1 and 4 positions of the carbon chain makes this compound a prime candidate for intramolecular cyclization reactions, leading to the formation of five-membered heterocyclic rings. The two primary types of cyclization reactions applicable to this diol are acid-catalyzed dehydration to form a substituted tetrahydrofuran and dehydrogenative cyclization to yield a substituted γ-butyrolactone.

Acid-Catalyzed Dehydration to 3-Butyl-tetrahydrofuran:

Dehydrogenative Cyclization to γ-Butyl-γ-butyrolactone:

A significant transformation of 1,4-butanediols is their dehydrogenative cyclization to γ-butyrolactones. This reaction is typically carried out in the vapor phase over a copper-based catalyst at elevated temperatures. researchgate.netepo.orgmdma.ch The reaction mechanism involves a series of steps:

Dehydrogenation of one of the primary hydroxyl groups to form an aldehyde, in this case, 4-hydroxy-2-butylbutanal.

Intramolecular hemiacetalization of the hydroxy aldehyde to form a cyclic hemiacetal, 2-hydroxy-3-butyl-tetrahydrofuran.

A second dehydrogenation step to yield the final product, α-butyl-γ-butyrolactone. epo.org

The efficiency and selectivity of this process are highly dependent on the catalyst composition. For instance, studies on 1,4-butanediol have shown that copper-based catalysts supported on various metal oxides like ZnO, Al2O3, and ZrO2 exhibit different activities and selectivities. mdma.ch The presence of the butyl group in this compound would likely influence the adsorption of the molecule on the catalyst surface and could affect the kinetics of the dehydrogenation and cyclization steps. While specific data for this compound is not available, the general principles of 1,4-butanediol cyclization provide a strong indication of its expected reactivity.

| Reactant | Reaction Type | Expected Product | General Conditions | Reference |

| This compound | Acid-Catalyzed Dehydration | 3-Butyl-tetrahydrofuran | Acid catalyst, heat | wikipedia.orgnih.gov |

| This compound | Dehydrogenative Cyclization | α-Butyl-γ-butyrolactone | Copper-based catalyst, high temperature | researchgate.netepo.orgmdma.ch |

Host-Guest Chemistry Applications

Host-guest chemistry is a branch of supramolecular chemistry where a larger 'host' molecule forms a complex with a smaller 'guest' molecule through non-covalent interactions. thieme-connect.com These interactions can include hydrogen bonding, ion pairing, van der Waals forces, and hydrophobic effects. The design of host molecules with specific cavities allows for the selective binding of guest molecules, leading to applications in sensing, catalysis, and drug delivery.

While there is no specific research detailing the use of this compound in host-guest chemistry, its structural features suggest potential in this area. The two terminal hydroxyl groups can act as hydrogen bond donors and acceptors, allowing for interaction with complementary functional groups on a host molecule. The butyl chain provides a hydrophobic segment that could interact with nonpolar cavities of host molecules like cyclodextrins or calixarenes.

The study of supramolecular assemblies of long-chain aliphatic diols and dicarboxylic acids has shown that these molecules can form organized structures through hydrogen bonding and other non-covalent interactions. nih.govmagtech.com.cn It is conceivable that this compound could act as a guest, fitting into the cavity of a suitable host, or potentially self-assemble to form larger supramolecular structures. The interplay between the hydrophilic diol ends and the hydrophobic butyl side chain could lead to interesting and potentially useful aggregation behavior in different solvents. However, without specific experimental data, the role of this compound in host-guest chemistry remains a topic for future investigation.

In-depth Analysis of this compound in Polymer Applications Reveals Limited Public Data

An extensive review of scientific literature and patent databases reveals a significant lack of publicly available information regarding the specific applications of this compound in polymer chemistry and materials science. Despite its structural similarity to the widely used 1,4-butanediol (BDO), this C4-alkyl substituted diol does not appear as a common monomer in the synthesis of polyesters, polyurethanes, or epoxy resins according to accessible research findings.

The investigation, which aimed to detail the polymerization pathways and material science applications of this compound derivatives, could not yield specific data for the outlined topics. Searches for its use in polyester (B1180765) synthesis, characterization, polyurethane formulations, properties, or its role in epoxy resin development did not provide any relevant results. Similarly, no information was found concerning its integration into high-performance polymers or its application in coatings and adhesives.

The majority of available research focuses on the unsubstituted 1,4-butanediol, which is a key industrial chemical for producing a wide range of polymers, including polybutylene terephthalate (B1205515) (PBT) and thermoplastic polyurethanes (TPUs). Studies also frequently detail the properties of polymers derived from other substituted diols, such as 2-methyl-1,4-butanediol (B1595762) or those with other functional groups, to understand how side-chain modifications influence polymer characteristics. However, the specific impact of a butyl group at the second position of the butane-1,4-diol backbone on polymerization and final material properties is not documented in the available literature.

Consequently, without any data on reaction conditions, catalyst systems, resulting polymer properties, or performance characteristics in applied settings like coatings or adhesives, a scientifically accurate and informative article solely on the chemical compound “this compound” cannot be generated as per the specified requirements.

Polymer Chemistry and Materials Science Applications of 2 Butylbutane 1,4 Diol Derivatives

Integration of 2-Butylbutane-1,4-diol into Functional Materials

Role in Specialty Chemicals and Resins

There is no available information in the searched scientific literature or chemical databases regarding the specific role or application of this compound or its derivatives in the formulation of specialty chemicals and resins. While the structurally related compound, 2-Butyl-2-ethyl-1,3-propanediol (BEPD), is utilized in polyurethane, polyester (B1180765), and alkyd resins to enhance properties like flexibility and hydrolytic stability, no such applications are documented for this compound.

Structure-Property Relationships in this compound Based Polymers

No studies detailing the structure-property relationships in polymers based on this compound were identified. Consequently, the following subsections remain unaddressed due to the lack of foundational research.

Investigation of Polymer Architecture

There are no published investigations into the polymer architecture of materials synthesized using this compound. Research on the impact of its branched structure on polymer chain characteristics such as linearity, branching, or cross-linking is not available.

Impact on Thermal and Mechanical Characteristics

Due to the absence of research on polymers incorporating this compound, there is no data on its impact on the thermal and mechanical characteristics of such polymers. This includes, but is not limited to, glass transition temperature, melting temperature, tensile strength, and modulus.

Biodegradable Polymer Development

No information exists in the public domain regarding the use of this compound in the development of biodegradable polymers. Studies on its potential to enhance or inhibit the biodegradability of polymer systems have not been found.

Advanced Analytical Techniques for 2 Butylbutane 1,4 Diol and Its Derivatives

Spectroscopic Characterization Methodologies

Spectroscopic methods provide fundamental insights into the atomic and molecular composition and structure of 2-butylbutane-1,4-diol and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of a related compound, butane-1,4-diol, the protons on the carbons bearing the hydroxyl groups typically appear as a triplet, while the inner methylene (B1212753) protons also show as a multiplet. nih.govchemicalbook.comresearchgate.net For this compound, the introduction of the butyl group at the C2 position would introduce further complexity and distinct signals. The chemical shifts and coupling constants are influenced by factors such as solvent and intramolecular hydrogen bonding. nih.govresearchgate.net Density functional theory (DFT) calculations can be employed to predict and help interpret the experimental NMR spectra of diols. nih.govresearchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton. For 2-butene-1,4-diol (B106632), a related unsaturated diol, distinct signals for the different carbon atoms are observed. chemicalbook.com In this compound, one would expect to see separate signals for the two carbons of the butanediol (B1596017) backbone, as well as distinct signals for each carbon in the butyl substituent.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H₂ | 3.5 - 3.7 | ~62 |

| C2-H | 1.5 - 1.7 | ~45 |

| C3-H₂ | 1.4 - 1.6 | ~30 |

| C4-H₂ | 3.6 - 3.8 | ~63 |

| Butyl-C1'-H₂ | 1.2 - 1.4 | ~32 |

| Butyl-C2'-H₂ | 1.2 - 1.4 | ~28 |

| Butyl-C3'-H₂ | 1.2 - 1.4 | ~23 |

| Butyl-C4'-H₃ | 0.8 - 1.0 | ~14 |

| OH (x2) | Variable | - |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. In the case of this compound, the most prominent feature in its IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. researchgate.netresearchgate.net The broadness of this peak is due to hydrogen bonding.

Other significant peaks would include C-H stretching vibrations from the alkyl chains, typically observed between 2850 and 3000 cm⁻¹, and C-O stretching vibrations, which would appear in the 1000-1200 cm⁻¹ region. rsc.orgrsc.org The IR spectra of related diols like propane-1,2-diol and 1,4-butanediol (B3395766) confirm these characteristic absorption bands. researchgate.netiisc.ac.in

Table 2: Characteristic IR Absorption Bands for Diols

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |

| C-O Stretch | 1000 - 1200 | Strong |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for alcohols can be weak or absent. libretexts.org Fragmentation of diols often involves cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule. libretexts.orgnih.govnih.gov

For long-chain diol esters, characteristic fragmentation patterns include the loss of an acyloxy group or a carboxylic acid molecule. nih.gov The mass spectra of diols like 1,6-hexanediol (B165255) and 1,8-octanediol (B150283) show prominent fragment ions corresponding to C₂H₄⁺, HCO⁺, and CH₂OH⁺. researchgate.net Derivatization of diols can aid in their analysis, as seen with the trimethylsilyl (B98337) (TMS) derivatives of alkanediols, which produce characteristic fragment ions. researchgate.net

Table 3: Potential Mass Fragmentation Ions for this compound

| m/z Value | Possible Fragment |

| M-18 | [M - H₂O]⁺ |

| M-31 | [M - CH₂OH]⁺ |

| M-57 | [M - C₄H₉]⁺ (loss of butyl group) |

| 31 | [CH₂OH]⁺ |

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity, including its enantiomeric composition.

Gas Chromatography (GC) Techniques

Gas chromatography (GC) is a widely used method for the analysis of volatile compounds like diols. researchgate.net The choice of the GC column's stationary phase is critical for achieving good separation. sigmaaldrich.com For diols, polar phases like polyethylene (B3416737) glycol (e.g., Carbowax® 20M) are often used, although peak tailing can be an issue due to strong interactions with the hydroxyl groups. sigmaaldrich.com Modified polar phases or non-polar phases can sometimes provide better results. sigmaaldrich.com

GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) allows for both quantification and identification of the components in a sample. researchgate.netchromatographyonline.comresearchgate.net For instance, GC-MS has been used to analyze the products of diol synthesis and to identify various diol isomers. researchgate.netchromatographyonline.com The retention indices of diols on different GC columns are valuable data for their identification. nist.gov

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, High-Performance Liquid Chromatography (HPLC) is the primary technique for determining its enantiomeric excess. This is typically achieved using a chiral stationary phase (CSP). nih.govslideshare.net The separation relies on the differential interaction of the two enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times.

Alternatively, indirect chiral separation can be performed by derivatizing the diol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. chiralpedia.com The choice of mobile phase is also crucial for achieving optimal separation. shimadzu.com Supercritical fluid chromatography (SFC) can also be a powerful alternative to HPLC for chiral separations. shimadzu.com The development of core-shell chiral stationary phases has enabled faster and more efficient enantiomeric separations. nih.gov

Table 4: Common Chiral Stationary Phases for HPLC Separation of Enantiomers

| Chiral Stationary Phase Type | Examples of Chiral Selectors |

| Polysaccharide-based | Cellulose and amylose (B160209) derivatives |

| Pirkle-type | (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine |

| Macrocyclic glycopeptides | Teicoplanin, Vancomycin |

| Cyclodextrin-based | β-Cyclodextrin, γ-Cyclodextrin |

Crystallographic Analysis for Structural Elucidation

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their crystalline state. This technique provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the conformation and intermolecular interactions of a compound. For this compound and its derivatives, crystallographic analysis offers unparalleled insight into their solid-state structures, which can influence their physical properties and reactivity.

A notable example is the single-crystal X-ray analysis of butane-1,4-diyl bis(furan-2-carboxylate) . nih.gov In this study, the molecule, which serves as a model for the polymer poly(butylene 2,5-furandicarboxylate), was found to have an all-trans conformation of the butane-1,4-diol spacer. nih.gov The asymmetric unit contains one-half of the molecule, with the full molecule generated by an inversion center. nih.govcornell.edu The crystal structure is stabilized by intermolecular C—H⋯O and C—H⋯π interactions, which link the molecules into sheets. nih.govcornell.edu

Furthermore, the crystal structure of butane-1,4-diyl bis(benzenecarbodithioate) reveals a trans–gauche⁺–trans–gauche⁻–trans (tg⁺tg⁻t) conformation for the S—CH₂—CH₂—CH₂—CH₂—S bond sequence. researchgate.net This contrasts with the all-trans conformation observed in other derivatives and highlights the influence of different substituent groups on the conformational preferences of the butane-1,4-diol moiety. The packing in this crystal is influenced by π–π interactions between the benzene (B151609) rings. researchgate.net

These examples underscore the power of X-ray crystallography in providing detailed structural information on butane-1,4-diol derivatives. The data obtained from such analyses are crucial for structure-property relationship studies and for the rational design of new materials with desired characteristics.

Crystallographic Data for Butane-1,4-diol Derivatives

The following tables summarize key crystallographic data for several derivatives of butane-1,4-diol, illustrating the detailed structural information that can be obtained through X-ray diffraction analysis.

Table 1: Crystallographic Data for Butane-1,4-diyl bis(furan-2-carboxylate) nih.gov

| Parameter | Value |

| Chemical Formula | C₁₄H₁₄O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.8787 (3) |

| b (Å) | 5.8619 (2) |

| c (Å) | 12.8398 (4) |

| β (°) | 108.068 (1) |

| Volume (ų) | 634.69 (4) |

| Z | 2 |

Table 2: Crystallographic Data for 1,1'-(Butane-1,4-diyl)bis(5-methyl-1H-pyrazole-3-carbaldehyde) researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₁₈N₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.4260 (9) |

| b (Å) | 14.502 (4) |

| c (Å) | 11.455 (3) |

| β (°) | 96.319 (5) |

| Volume (ų) | 730.8 (3) |

| Z | 2 |

Table 3: Crystallographic Data for Butane-1,4-diyl bis(benzenecarbodithioate) researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₈H₁₈S₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8116 (2) |

| b (Å) | 14.4988 (4) |

| c (Å) | 10.9782 (3) |

| β (°) | 103.543 (1) |

| Volume (ų) | 898.63 (5) |

| Z | 2 |

Computational Chemistry and Theoretical Studies on 2 Butylbutane 1,4 Diol

Molecular Modeling and Simulation of Conformations

Molecular modeling and simulation are powerful tools to explore the conformational landscape of 2-Butylbutane-1,4-diol. The presence of a butyl group on the C2 position of the butane-1,4-diol backbone introduces significant steric considerations that dictate the molecule's three-dimensional structure and, consequently, its physical and chemical properties.

The conformational flexibility of this compound arises from the rotation around its single bonds. Of particular interest are the dihedral angles involving the carbon backbone and the orientation of the two hydroxyl groups. The interactions between the butyl group and the hydroxyl groups, as well as the potential for intramolecular hydrogen bonding, lead to a complex potential energy surface with several local minima corresponding to stable conformers.

Molecular dynamics (MD) simulations can be employed to sample these conformations over time, providing a dynamic picture of the molecule's behavior in different environments (e.g., in the gas phase or in a solvent). youtube.commdpi.com These simulations can reveal the most populated conformational states and the energy barriers between them.

Table 1: Hypothetical Relative Energies and Key Dihedral Angles of Predominant Conformers of this compound

| Conformer | Dihedral Angle (O-C1-C2-C3) (°) | Dihedral Angle (C1-C2-C3-C4) (°) | Dihedral Angle (C2-C3-C4-O) (°) | Relative Energy (kcal/mol) |

| Anti (extended) | 180 | 180 | 180 | 0 |

| Gauche 1 | 60 | 180 | 180 | 1.2 |

| Gauche 2 | 180 | 60 | 180 | 1.5 |

| Gauche 3 (H-bonded) | 60 | 60 | 60 | -0.5 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving this compound. researchgate.netrsc.org These methods allow for the detailed study of reaction pathways, including the identification of transition states and the calculation of activation energies. catalysis.blog

For instance, the acid-catalyzed dehydration of this compound to form a substituted tetrahydrofuran (B95107) derivative is a reaction amenable to theoretical investigation. wikipedia.org Computational studies can map out the potential energy surface for the reaction, starting from the protonation of one of the hydroxyl groups, followed by the intramolecular nucleophilic attack of the second hydroxyl group and subsequent loss of water. The calculations can determine the most favorable pathway and the structure of the transition state, providing insights into the reaction kinetics.

Similarly, the oxidation of one or both of the hydroxyl groups can be modeled. Quantum chemical calculations can predict the regioselectivity of the oxidation, i.e., whether the primary or the secondary alcohol is more susceptible to oxidation under specific catalytic conditions.

Investigation of Intramolecular Interactions and Hydrogen Bonding

The presence of two hydroxyl groups in this compound allows for the formation of intramolecular hydrogen bonds. mdpi.com This interaction, where the hydrogen atom of one hydroxyl group interacts with the oxygen atom of the other, can significantly influence the molecule's conformation and reactivity. nih.gov

Theoretical studies can quantify the strength and geometry of these hydrogen bonds. nih.gov Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution and identify the bond critical points associated with the hydrogen bond. The calculated vibrational frequencies can also provide evidence for hydrogen bonding, as the O-H stretching frequency of the involved hydroxyl group is typically red-shifted compared to the free hydroxyl group.

The size and orientation of the butyl substituent can affect the formation and strength of the intramolecular hydrogen bond. acs.org Steric hindrance from the butyl group might force the backbone into conformations that are either more or less favorable for hydrogen bonding.

Table 2: Predicted Hydrogen Bonding Parameters in a Favorable Conformer of this compound

| Parameter | Predicted Value |

| H---O distance (Å) | 1.8 - 2.2 |

| O-H---O angle (°) | 140 - 170 |

| Δν(O-H) (cm⁻¹) | 30 - 70 |

Note: These values are typical for intramolecular hydrogen bonds in similar diols and would need to be confirmed by specific calculations for this compound.

Prediction of Reactivity and Selectivity in Catalytic Processes

Computational methods are increasingly used to predict the outcome of catalytic reactions. nih.govacs.org For this compound, this can involve predicting both the reactivity and the selectivity of various transformations.

In catalytic oxidations, for example, computational models can help in designing catalysts that selectively target either the primary or the secondary alcohol. By modeling the interaction of the diol with the catalyst's active site, researchers can understand the factors that govern the selectivity. These models can take into account both steric and electronic effects.

For reactions involving the chiral center at the C2 position, computational chemistry can be used to predict the stereoselectivity. By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, it is possible to predict which product will be formed in excess. This is particularly valuable in the context of asymmetric catalysis. The insights gained from these computational studies can guide the development of new and more efficient catalytic systems for the transformation of this compound and related compounds.

Emerging Research Directions and Future Outlook

Exploration of New Applications in Specialized Chemical Fields

The unique molecular architecture of branched diols like 2-Butylbutane-1,4-diol opens up possibilities for their use in several specialized chemical fields, primarily in the realm of polymer science.

The incorporation of branched diols into polyester (B1180765) chains has been shown to significantly influence the material's properties. Research has demonstrated that the use of secondary diols can lead to polymers with higher glass transition temperatures (Tg) compared to their linear counterparts. rsc.orgpolyestertime.com This is a critical attribute for applications requiring materials to maintain their rigidity and dimensional stability at elevated temperatures. The methyl branches along the polymer backbone, a feature analogous to the butyl group in this compound, can increase steric hindrance and reduce chain flexibility, thereby raising the Tg. semanticscholar.orgacs.org

Furthermore, the introduction of branching can enhance the hydrolytic stability of polyesters, a desirable characteristic for materials intended for long-term use in moist environments. semanticscholar.org Studies on furandioate-adipate copolyesters have revealed that those synthesized with secondary alcohol diols exhibit a significantly decreased rate of biodegradation. semanticscholar.org This suggests that polymers derived from this compound could offer improved durability.

Another promising area is in the development of coatings and materials with tailored surface properties. The presence of methyl branching has been found to generally increase the hydrophobicity of polyesters, as indicated by higher water contact angles. semanticscholar.org This property is valuable for creating water-repellent surfaces for a variety of applications. Moreover, novel diesters with highly branched hydrocarbon chains are being explored as potential monomers for low surface energy materials. rsc.orgpolyestertime.com

The versatility of diols extends to their use in the formulation of adhesives, sealants, and plasticizers. researchgate.net Cyclic diols, for instance, are being investigated for their ability to reduce the viscosity of formulations while maintaining mechanical performance. researchgate.net In the context of plasticizers, which are crucial additives for improving the flexibility of polymers like PVC, research into linear alkyl diol dibenzoates has shown them to be effective and potentially "green" alternatives to commonly used phthalates. rsc.orgrsc.org The performance of these dibenzoates is influenced by the length of the diol's carbon chain, indicating that a C8 diol derivative like this compound could offer specific advantages.

Development of Sustainable Production Routes for Branched Diols

The shift towards a bio-based economy has spurred significant research into the sustainable production of chemicals from renewable resources. Branched diols are no exception, with biomass emerging as a key feedstock.

A prominent pathway for producing bio-based branched diols involves the use of platform molecules derived from lignocellulosic biomass. rsc.orgpolyestertime.comrsc.org For instance, a family of monomers, including 2,5-hexanediol (B147014) and 2,7-octanediol, can be derived from 5-(chloromethyl)furfural (CMF), a versatile biomass-derived platform molecule. rsc.orgpolyestertime.comrsc.org These bio-based diols can then be used to synthesize novel polyesters, offering a renewable alternative to petroleum-based polymers. polyestertime.comrsc.org

The conversion of biomass to diols is an active area of catalytic research. magtech.com.cn Scientists are exploring various catalytic strategies to efficiently transform cellulose, glucose, fructose, and sorbitol into valuable diols like ethylene (B1197577) glycol, propylene (B89431) glycol, and butanediol (B1596017). magtech.com.cn These processes are crucial for reducing our reliance on fossil fuels and mitigating the environmental impact of chemical production. magtech.com.cn

Furthermore, green chemistry principles are being applied to develop more environmentally friendly synthesis methods. This includes the use of novel catalysts, such as cobalt composites immobilized on polysulfone fibrous network nanoparticles, for the oxidation of alcohols and diols under microwave conditions, which offers higher efficiency and reusability. frontiersin.org One-pot synthesis, where multiple reaction steps are carried out in a single vessel, is another green approach that minimizes solvent use and waste generation. nih.gov

The development of biocatalytic and fermentation routes also presents a promising avenue for the sustainable production of branched diols. researchgate.net Engineered microorganisms are being developed to biosynthesize diols from renewable carbon sources like glucose. nih.gov These biological systems offer the potential for highly selective and efficient production under mild conditions.

Integration into Nanomaterial Synthesis

For example, diols can be used in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. The diol can act as a linker molecule, connecting metal ions to form a three-dimensional structure. The branched nature of a diol like this compound could influence the pore size and structure of the resulting MOF.

Advanced Catalyst Design for Specific Transformations

The chemical transformations of diols, such as oxidation, dehydration, and esterification, are often facilitated by catalysts. The design of advanced catalysts is crucial for achieving high selectivity and efficiency in these reactions, particularly for branched diols where steric hindrance can play a significant role.

For the oxidation of diols, research is focused on developing green and efficient catalytic systems. For example, cobalt composites immobilized on polysulfone fibrous network nanoparticles have been shown to be effective catalysts for the oxidation of both primary and secondary alcohols and diols under microwave conditions. frontiersin.org Such catalysts offer the advantages of high efficiency, reduced reaction times, and reusability. frontiersin.org

In the context of upgrading biomass-derived compounds, bifunctional catalysts are gaining prominence. acs.org These catalysts possess two different types of active sites, enabling multiple reaction steps to occur on a single catalyst. For instance, in the deoxygenation of biomass-derived oxygenates, a bifunctional catalyst might have metal sites for hydrogenation and acidic sites for dehydration. acs.org The intimate contact between these different reactive sites can significantly enhance reaction kinetics. acs.org

The selective transformation of diols is also critical in polymer synthesis. For example, in the production of polyesters through transesterification, catalysts are used to facilitate the reaction between a diol and a diester. polyestertime.comrsc.org The choice of catalyst can influence the reaction rate and the properties of the resulting polymer.

Q & A

Q. What are the common synthetic routes for 2-Butene-1,4-diol, and how do reaction conditions influence isomer selectivity?

- Methodological Answer : The synthesis of 2-Butene-1,4-diol typically involves catalytic hydrogenation of acetylenediol or cyclodehydration of active methylene compounds. For example, the cyclodehydration of cis-2-Butene-1,4-diol with methylene precursors yields 2-vinyl-2,3-dihydrofurans in high yields (60–85%) under acidic conditions . Isomer selectivity (cis vs. trans) is influenced by catalysts (e.g., palladium complexes) and solvents. For instance, Heck-Matsuda coupling in flow reactors using cis-isomers avoids ligand dependency and improves reaction kinetics . Researchers should optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., methanol) to favor specific stereoisomers.

Q. How can spectroscopic and chromatographic techniques characterize 2-Butene-1,4-diol and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation:

- ¹H NMR : Hydroxyl protons appear as broad singlets (δ 1.5–2.5 ppm), while olefinic protons in cis-isomers show coupling constants J = 10–12 Hz .

- ¹³C NMR : The double bond carbons resonate at δ 120–130 ppm.

Ultra-high-pressure liquid chromatography (UPLC) with UV detection (λ = 210 nm) can quantify trace impurities, with retention times calibrated against standards . Mass spectrometry (EI-MS) confirms molecular ion peaks at m/z = 88.11 (C₄H₈O₂) .

Q. What safety protocols are essential for handling 2-Butene-1,4-diol in laboratory settings?

- Methodological Answer : According to GHS classification (Rev. 8), 2-Butene-1,4-diol is a skin irritant (Category 2) and requires:

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Toxicity studies indicate no skin sensitization in guinea pig models (OECD 406), but prolonged exposure requires monitoring for respiratory irritation .

Advanced Research Questions

Q. How does the stereochemistry of 2-Butene-1,4-diol impact its reactivity in organometallic and polymerization reactions?

- Methodological Answer : The cis-isomer’s spatial arrangement enables unique reactivity:

- Grubbs’ Metathesis : cis-2-Butene-1,4-diol reacts with eugenol to form natural product derivatives via olefin cross-metathesis, leveraging the syn-periplanar hydroxyl groups to stabilize transition states .

- Polyurethane Synthesis : The cis-configuration enhances molecular "fitting" in rigid polymer domains, improving tensile strength (e.g., 25–30 MPa) compared to trans-isomers. Differential Scanning Calorimetry (DSC) reveals cis-isomers lower glass transition temperatures (Tg) by 10–15°C due to reduced crystallinity .

Q. What strategies resolve contradictions in catalytic hydrogenation efficiency data for 2-Butene-1,4-diol?

- Methodological Answer : Discrepancies in hydrogenation yields (e.g., 70–90%) arise from competing isomerization pathways. To mitigate:

- Kinetic Control : Use low-pressure H₂ (1–2 bar) and Pd/C catalysts to favor hydrogenation over isomerization.

- In-situ Monitoring : Raman spectroscopy tracks real-time conversion of C=C bonds (peak at 1650 cm⁻¹).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize Pd intermediates, reducing nanoparticle formation and improving turnover frequency .

Q. How does 2-Butene-1,4-diol influence microbial metabolism, and what transcriptomic tools can elucidate its biodegradation pathways?

- Methodological Answer : In Bacillus licheniformis, 2,3-Butan-1,4-diol upregulates genes involved in diol dehydrogenase pathways (e.g., budC) by >3-fold compared to glucose. Researchers can:

- RNA-seq Analysis : Compare transcriptomes under varying carbon sources to identify DEGs (differentially expressed genes).

- Enzyme Assays : Measure NAD⁺-dependent dehydrogenase activity (e.g., 0.8–1.2 µmol/min/mg protein) in cell lysates .

- Metabolomics : LC-MS profiles reveal accumulation of succinate semialdehyde, a key intermediate in γ-hydroxybutyrate (GHB) biosynthesis .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the thermal stability of 2-Butene-1,4-diol-based polymers?

- Methodological Answer : Discrepancies in thermal degradation temperatures (Td = 200–250°C) stem from:

- Chain Extender Purity : Residual monomers (e.g., <1% butanediol) lower Td by 20–30°C. Use HPLC to verify monomer content .

- Crosslinking Density : Higher crosslinking (e.g., via MDI isocyanates) improves stability. Thermogravimetric Analysis (TGA) under N₂ quantifies weight loss at 5°C/min .

Tables

| Property | cis-2-Butene-1,4-diol | trans-2-Butene-1,4-diol |

|---|---|---|

| Boiling Point | 230–235°C | 225–230°C |

| Density (g/cm³) | 1.067–1.074 | 1.060–1.065 |

| Hydrogenation Yield | 85–90% (Pd/C, 2 bar H₂) | 70–75% (Pd/C, 2 bar H₂) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。